Pyruvaldehyde bis(thiosemicarbazone)

Descripción general

Descripción

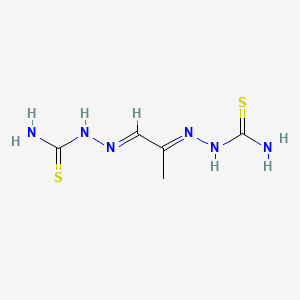

Pyruvaldehyde bis(thiosemicarbazone) is a chemical compound known for its unique structure and versatile applications. It is formed by the condensation reaction of pyruvaldehyde with thiosemicarbazide, resulting in a bis(thiosemicarbazone) ligand. This compound is characterized by its ability to form stable complexes with various metal ions, making it valuable in multiple scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyruvaldehyde bis(thiosemicarbazone) typically involves the condensation of pyruvaldehyde with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for pyruvaldehyde bis(thiosemicarbazone) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Pyruvaldehyde bis(thiosemicarbazone) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Aplicaciones Científicas De Investigación

Pyruvaldehyde bis(thiosemicarbazone) has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Mecanismo De Acción

The mechanism of action of pyruvaldehyde bis(thiosemicarbazone) involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as enzymes, inhibiting their activity. For example, the compound has shown inhibitory potential against acetylcholinesterase and glutathione S-transferase by binding to their active sites . Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways .

Comparación Con Compuestos Similares

Pyruvaldehyde bis(thiosemicarbazone) can be compared with other bis(thiosemicarbazone) compounds, such as:

Copper-62-labeled pyruvaldehyde bis(N4-methylthiosemicarbazonato) copper(II): Used as a positron emission tomography (PET) tracer for cerebral and myocardial perfusion.

Diacetyl bis(thiosemicarbazone): Known for its use in radiopharmaceuticals and imaging.

Uniqueness: What sets pyruvaldehyde bis(thiosemicarbazone) apart is its versatility in forming stable complexes with a wide range of metal ions, making it valuable in diverse applications from catalysis to medicine.

Actividad Biológica

Pyruvaldehyde bis(thiosemicarbazone) (PTSM) is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an antitumor agent. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of PTSM, supported by data tables and case studies.

Overview of Pyruvaldehyde Bis(thiosemicarbazone)

PTSM is a thiosemicarbazone derivative that has been studied for its ability to inhibit tumor growth and its interactions with metal ions, particularly copper. Its structure allows it to form stable complexes with copper(II), enhancing its biological activity.

The antitumor activity of PTSM is primarily attributed to its ability to chelate metal ions, particularly copper, which plays a crucial role in various biological processes. The binding of copper ions enhances the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:

- Copper Trafficking : PTSM facilitates the transport of copper into cells, where it can exert cytotoxic effects on tumor cells by generating reactive oxygen species (ROS) and disrupting cellular homeostasis .

- Inhibition of Tumor Growth : Studies have shown that PTSM exhibits significant antitumor effects in various animal models. For instance, it has been observed to inhibit the growth of Walker 256 tumors in male rats more effectively than in females .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of PTSM:

Case Studies

-

Tumor Inhibition Study :

A study investigated the sex-linked differences in the efficacy of PTSM on tumor inhibition. Male rats exhibited a significantly higher response compared to females, suggesting hormonal influences on drug efficacy. Ovariectomy reduced the compound's effectiveness in females, while testosterone administration restored activity . -

Copper Complex Efficacy :

In a study focusing on the copper complex of PTSM (Cu-PTSM), researchers found that it effectively inhibited tumor cell implantation at surgical sites in hamsters. The treatment resulted in no macroscopic tumors at higher doses (5 mCi), indicating its potential as a therapeutic agent during surgical procedures . -

Copper Trafficking in Disease Models :

The efficacy of Cu-PTSM was evaluated in macular mice as a model for Menkes disease, revealing enhanced copper transport to critical organs. This study highlighted the compound's role in improving copper delivery to tissues where it is deficient, thus supporting its use in conditions related to copper metabolism .

Propiedades

IUPAC Name |

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHSEWZEHYXRIB-CPJVMOPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-38-4 | |

| Record name | Pyruvaldehyde bis(thiosemicarbazone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvaldehyde bis(thiosemicarbazone) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) and how does it impact tumor cells?

A: While the exact mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) (PTS) remains partially unclear, studies suggest it may exert its antitumor effects through interactions with copper ions. [] Research indicates that PTS exhibits enhanced cancerostatic activity when administered alongside copper sulfate, demonstrating a synergistic effect. [] This effect has been observed across various tumor models, suggesting a copper-dependent mechanism for PTS activity. [] Furthermore, the presence of copper ions appears crucial for PTS efficacy in treating specific tumor types. [] Although the precise nature of this interaction is not fully elucidated, it likely involves PTS chelating copper ions and potentially interfering with copper-dependent enzymes crucial for tumor cell survival and proliferation. []

Q2: How does the structure of Pyruvaldehyde bis(thiosemicarbazone) influence its antitumor activity, particularly concerning gender differences observed in preclinical models?

A: Research highlights a significant sex-linked difference in the tumor-inhibitory effects of PTS. [] Studies using rodent models have demonstrated greater antitumor activity in males compared to females. [] This difference is attributed to the influence of sex hormones, specifically testosterone, on PTS activity. [] Castrated male rodents exhibited reduced antitumor activity comparable to females, while testosterone administration restored their responsiveness to PTS. [] The underlying mechanism for this hormonal influence remains to be fully elucidated.

Q3: What insights have been gained from studying the metabolism and excretion of Pyruvaldehyde bis(thiosemicarbazone) in preclinical models?

A: Investigations into the metabolic fate of PTS, using radiolabeled PTS-35S, revealed that the majority of the administered dose is excreted through feces and urine, with relatively low accumulation in tissues, blood, or tumors. [] Interestingly, continuous dietary copper supplementation did not significantly alter the excretion pattern of the labeled sulfur. [] Analysis of the urine revealed that the excreted 35S did not correspond to intact PTS, its copper chelate Cu-PTS, or their direct oxidative breakdown products, suggesting a more complex metabolic pathway. [] These findings highlight the need for further investigation into the metabolic transformation of PTS in vivo to fully understand its pharmacokinetic profile and potential long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.